molecular formula C5H8O4S B6161536 3-(ethenesulfonyl)propanoic acid CAS No. 3884-77-3

3-(ethenesulfonyl)propanoic acid

Cat. No.: B6161536
CAS No.: 3884-77-3
M. Wt: 164.2
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Description

The ethenesulfonyl (vinyl sulfonyl) group is a highly reactive electron-withdrawing substituent, which enhances the acidity of the carboxylic acid (estimated pKa ~2-3) compared to non-sulfonated propanoic acid derivatives.

Properties

CAS No.

3884-77-3

Molecular Formula

C5H8O4S

Molecular Weight

164.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethenesulfonyl)propanoic acid typically involves the reaction of ethenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(ethenesulfonyl)propanoic acid undergoes various chemical reactions due to the presence of the double bond and the sulfonyl group. Some of the common reactions include:

    Michael Addition: The compound can participate in Michael addition reactions with nucleophiles, such as amines and thiols, to form β-substituted sulfonyl derivatives.

    Condensation: It can undergo condensation reactions with aldehydes and ketones to form α,β-unsaturated carbonyl compounds.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfonyl hydrides.

Common Reagents and Conditions

    Michael Addition: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, at room temperature.

    Condensation: Requires acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide, and is usually performed at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Michael Addition: β-substituted sulfonyl derivatives.

    Condensation: α,β-unsaturated carbonyl compounds.

    Oxidation: Sulfonic acids.

    Reduction: Sulfonyl hydrides.

Scientific Research Applications

3-(ethenesulfonyl)propanoic acid has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of various polymers and copolymers, imparting unique properties such as hydrophilicity and ion-exchange capacity.

    Materials Science: Employed in the development of advanced materials, including hydrogels, membranes, and coatings, due to its reactivity and functional groups.

    Biotechnology: Utilized in the modification of biomolecules and the development of bioconjugates for various applications, including drug delivery and diagnostics.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(ethenesulfonyl)propanoic acid involves its reactivity towards nucleophiles and electrophiles due to the presence of the double bond and the sulfonyl group. The compound can form covalent bonds with various molecular targets, leading to the modification of their structure and function. This reactivity is exploited in various applications, such as polymer synthesis and bioconjugation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(ethenesulfonyl)propanoic acid with structurally related sulfonyl, sulfonamide, and sulfur-containing propanoic acid derivatives.

Reactivity and Stability

  • This compound: The vinyl sulfonyl group confers high reactivity, enabling covalent modifications in polymers or bioactive molecules. However, this reactivity may compromise stability under humid or basic conditions .
  • 3-(Phenylsulfonyl)propanoic acid: The phenyl group stabilizes the sulfonyl moiety via resonance, reducing reactivity but enhancing thermal stability. Ideal for long-term storage .
  • Ethyl 3-(methylsulfonyl)propanoate: The ester group improves solubility in organic solvents, while the methylsulfonyl group provides a balance between stability and electron-withdrawing effects .

Pharmaceutical Relevance

  • Anticancer Agents: Derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid inhibit cancer cell proliferation by targeting eukaryotic biochemical pathways .
  • Enzyme Inhibition : Sulfonyl-containing compounds (e.g., ) act as Furin protease inhibitors (IC₅₀ ~35 µM), suggesting ethenesulfonyl derivatives could enhance potency through covalent binding .

Material Science

  • Polymer Chemistry: Pyrrole copolymers incorporating 3-(1-pyrrolyl)-propanoic acid () demonstrate the utility of propanoic acid derivatives in conductive polymers, where ethenesulfonyl groups might enable crosslinking.

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